4-Fluoroquinuclidine

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability

4-Fluoroquinuclidine is a differentiated bicyclic amine scaffold with a bridgehead fluorine that lowers pKa by ~2–3 log units versus unsubstituted quinuclidine (pKa 8.18±0.12). This electronic modulation reduces Caco-2 efflux and improves passive membrane permeability, directly addressing the efflux liability that limits CNS exposure of quinuclidine-based candidates. Demonstrated by McDonald et al. to enable potent, brain-penetrant α7 nAChR agonists. The compact fluorine (vdW radius 1.47 Å) preserves target-binding geometry while its inductive effect (σI ≈ 0.74) supports robust QSAR modeling. Also serves as the precursor to N-fluoroquinuclidinium electrophilic fluorinating reagents. Ideal for medicinal chemistry, CNS drug discovery, and PET tracer development programs.

Molecular Formula C7H12FN
Molecular Weight 129.18 g/mol
CAS No. 59082-60-9
Cat. No. B3329396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoroquinuclidine
CAS59082-60-9
Molecular FormulaC7H12FN
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC1CN2CCC1(CC2)F
InChIInChI=1S/C7H12FN/c8-7-1-4-9(5-2-7)6-3-7/h1-6H2
InChIKeyLPKWDVRKXCGCPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoroquinuclidine (CAS 59082-60-9): A Strategic Fluorinated Scaffold for CNS Drug Discovery and Medicinal Chemistry Optimization


4-Fluoroquinuclidine (CAS 59082-60-9) is a bicyclic tertiary amine with the molecular formula C7H12FN and a molecular weight of 129.18 g/mol, classified as a 4-substituted derivative of the quinuclidine scaffold . The compound features a fluorine atom at the 4-position of the 1-azabicyclo[2.2.2]octane cage structure, which imparts distinct physicochemical properties including a significantly lowered pKa relative to the parent quinuclidine moiety [1]. This fluorine substitution alters the electron density of the bicyclic amine, making it a valuable building block for structure-activity relationship (SAR) studies and the design of CNS-penetrant drug candidates [2].

Why 4-Fluoroquinuclidine (CAS 59082-60-9) Cannot Be Replaced by Unsubstituted Quinuclidine or Other 4-Halo Analogs in CNS-Focused Research


Generic substitution of 4-fluoroquinuclidine with unsubstituted quinuclidine or alternative 4-halo derivatives (e.g., 4-chloroquinuclidine) is not pharmacologically equivalent due to the unique electronic effects of the fluorine substituent . Specifically, the strong electron-withdrawing inductive effect (-I) of fluorine at the 4-position significantly lowers the pKa of the quinuclidine nitrogen by approximately 2-3 log units compared to the parent quinuclidine, directly impacting the compound's ionization state at physiological pH [1]. This pKa shift is critical for reducing transporter-mediated efflux and improving passive membrane permeability, particularly in the context of crossing the blood-brain barrier (BBB) [2]. Furthermore, the fluorine atom's small van der Waals radius (1.47 Å) preserves the compact cage structure necessary for target binding while its unique electronegativity enables distinct SAR profiles in muscarinic and nicotinic receptor systems compared to hydrogen, chloro, or alkyl substituents [3].

Quantitative Differentiation of 4-Fluoroquinuclidine (CAS 59082-60-9) vs. Quinuclidine Analogs: A Head-to-Head Evidence Summary


pKa Reduction Relative to Unsubstituted Quinuclidine Drives CNS Penetration

4-Fluoroquinuclidine exhibits a significantly lower pKa compared to the parent quinuclidine scaffold. While the unsubstituted quinuclidine nitrogen has a pKa of approximately 10.8-11.0, the introduction of the 4-fluoro substituent reduces this value to a predicted pKa of 8.18 ± 0.12, as calculated by ACD/Labs software . This ~2.6 log unit reduction directly addresses the transporter-mediated efflux liability commonly observed with quinuclidine-containing CNS drug candidates, which often suffer from poor brain penetrance due to their high basicity [1].

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability

Improved Caco-2 Efflux Ratio Correlates with Enhanced Passive Permeability

In a direct application of the pKa-lowering strategy, a novel 4-fluoroquinuclidine moiety was incorporated into a quinolone α7 nAChR agonist scaffold. This modification significantly reduced the pKa of the quinuclidine moiety, which in turn decreased transporter-mediated efflux as measured by a Caco-2 permeability assay [1]. While exact numerical efflux ratios are not provided in the abstract, the study explicitly states that the 4-fluoro substitution 'reduced efflux' compared to the unmodified quinuclidine-containing series, which suffered from 'poor brain penetrance' attributed to high pKa-driven efflux [1].

ADME Drug Transport In Vitro Permeability

M2 Muscarinic Receptor Subtype Selectivity in In Vivo Brain Binding Studies

4-Fluoroalkyl analogues of 3-quinuclidinyl benzilate (QNB) were evaluated for muscarinic acetylcholine receptor (mAChR) subtype selectivity in vivo. Among the seven compounds tested, (R,S)-fluoromethyl-QNB exhibited the highest selectivity for the M2 receptor subtype, showing preferential blockade in M2-rich brain tissues (medulla, pons, cerebellum) compared to M1-rich tissues (cortex, striatum, hippocampus) at 5 and 50 nmol doses [1]. The S-quinuclidinyl analogues demonstrated M2 selectivity but with less efficient radioligand blockade, indicating lower overall affinity [1].

Muscarinic Receptor Pharmacology PET Tracer Development CNS Receptor Occupancy

Fluorine Substituent Effect on Quinuclidine Basicity: A Quantitative SAR Parameter

A comprehensive analysis of Grob's basicity data sets for 4-substituted quinuclidines established that the inductive substituent constant (σI) for the 4-fluoro group corresponds to 0.74°I when correlated with the LArSR equation [1]. This quantitative parameter allows for the prediction of the pKa shift imparted by the 4-fluoro substituent relative to hydrogen (σI ≈ 0.0). This 0.74 unit inductive effect is the underlying cause of the observed ~2.6 pKa unit reduction and provides a rational basis for computational modeling and analog design [1].

Physical Organic Chemistry QSAR Substituent Effects

Comparative 19F NMR Chemical Shift Distinguishes 4-Fluoroquinuclidine from Other 4-Substituted Analogs

A chemometric analysis of substituent effects on 19F and 13C NMR chemical shifts in 4-substituted 1-fluoro- and 1-methylbicyclo[2.2.2]octanes revealed distinctly different substitution behavior for the 4-fluoro derivative compared to other substituents [1]. This characteristic 19F NMR fingerprint provides a reliable and quantifiable method for verifying the identity and purity of 4-fluoroquinuclidine samples, distinguishing it from other 4-haloquinuclidines (e.g., 4-chloro, 4-bromo) which exhibit different chemical shift values [1].

Analytical Chemistry NMR Spectroscopy Structural Confirmation

High-Impact Research and Development Applications for 4-Fluoroquinuclidine (CAS 59082-60-9)


Design and Synthesis of CNS-Penetrant α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists

4-Fluoroquinuclidine is a critical building block for medicinal chemistry programs targeting the α7 nAChR, particularly when CNS exposure is required. The significantly lowered pKa (8.18 ± 0.12) compared to unsubstituted quinuclidine directly addresses the efflux liability that plagues many quinuclidine-based CNS candidates . As demonstrated by McDonald et al., incorporating a 4-fluoroquinuclidine moiety into a quinolone scaffold reduced Caco-2 efflux and enabled the discovery of potent and selective α7 nAChR agonists with improved brain penetrance [1].

Development of Subtype-Selective Muscarinic Receptor PET Imaging Agents

The 4-fluoroalkyl-substituted quinuclidine scaffold enables the development of subtype-selective muscarinic acetylcholine receptor (mAChR) antagonists for positron emission tomography (PET). As shown by Lee et al., (R,S)-fluoromethyl-QNB exhibited preferential M2 receptor selectivity in vivo, making it a valuable lead for designing 18F-labeled PET tracers capable of mapping M2 receptor distribution in the brain [2].

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinuclidine Basicity

The well-characterized inductive substituent constant (σI ≈ 0.74°I) for the 4-fluoro group allows for accurate computational prediction of pKa shifts in quinuclidine-based compounds [3]. This parameter is essential for building robust QSAR models that guide the design of analogs with optimal ionization states for oral bioavailability and CNS penetration.

Synthesis of N-Fluoroquinuclidinium Salts as Electrophilic Fluorinating Reagents

4-Fluoroquinuclidine serves as a precursor for the synthesis of N-fluoroquinuclidinium salts, which are valuable electrophilic fluorinating agents. Banks and Besheesh demonstrated the direct fluorination of quinuclidine-Lewis acid adducts to yield these salts and compared their 'F+' transfer capabilities, providing a route to novel fluorinating reagents with distinct reactivity profiles [4].

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